molecular formula C29H39N5O6 B15138188 E3 ligase Ligand-Linker Conjugate 36

E3 ligase Ligand-Linker Conjugate 36

Cat. No.: B15138188
M. Wt: 553.6 g/mol
InChI Key: NSAULHPDVMNQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-Linker Conjugate 36 is a synthetic chemical building block designed for the assembly of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). This conjugate consists of a high-affinity ligand for an E3 ubiquitin ligase, connected to a proprietary linker. The linker provides a terminal functional group (e.g., amine, carboxylic acid, or azide) ready for conjugation to a ligand that binds your protein of interest. By hijacking E3 ubiquitin ligases, PROTACs catalyze the polyubiquitination of target proteins, marking them for destruction by the 26S proteasome. This event-driven mechanism offers advantages over traditional inhibition, including the potential to target proteins without functional pockets and achieve sustained effects through sub-stoichiometric, catalytic activity. This conjugate is supplied to facilitate the rapid synthesis and optimization of novel PROTAC degraders for fundamental research in oncology, immunology, and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H39N5O6

Molecular Weight

553.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37)

InChI Key

NSAULHPDVMNQIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of E3 Ligase Ligand Linker Conjugates

Strategic Approaches to Ligand Synthesis for E3 Ubiquitin Ligases

The synthesis of ligands that bind to E3 ubiquitin ligases is a cornerstone of developing protein degraders. For IAP-targeting conjugates like E3 ligase Ligand-Linker Conjugate 36, the ligand is designed to bind to the BIR (Baculoviral IAP Repeat) domain of IAPs, such as cIAP1 and XIAP. The development of these ligands has been largely inspired by the endogenous IAP antagonist SMAC/DIABLO.

Strategic synthetic approaches for IAP ligands often focus on creating peptidomimetics that replicate the key binding interactions of the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of SMAC. Common strategies include:

Structure-Based Design: Utilizing X-ray crystallography and NMR data of IAP BIR domains in complex with native peptides or small molecule inhibitors to guide the design of novel ligands with improved affinity and drug-like properties.

Combinatorial Chemistry: Generating libraries of compounds to screen for high-affinity binders to the BIR domains. This approach allows for the rapid exploration of diverse chemical space.

Modification of Existing Scaffolds: Chemical modification of known IAP antagonists, such as LCL161 or bestatin (B1682670) derivatives, to introduce functionalities that allow for linker attachment without compromising binding affinity. nih.gov

Linker Design and Development Methodologies

The linker component of an E3 ligase ligand-linker conjugate is not merely a spacer but plays a crucial role in the efficacy of the final degrader molecule. Its design influences the formation of a productive ternary complex between the target protein, the degrader, and the E3 ligase.

The length of the linker is a critical parameter that dictates the distance and relative orientation between the E3 ligase and the target protein. An optimal linker length is essential for efficient ubiquitination and subsequent degradation.

Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the degrader to both the E3 ligase and the target protein.

Too Long: Conversely, an excessively long linker might result in an unstable ternary complex, with a high degree of conformational flexibility that does not favor the proximity required for efficient ubiquitin transfer.

Systematic studies involving the synthesis of conjugates with varying linker lengths, often using polyethylene (B3416737) glycol (PEG) or alkyl chains of different unit lengths, are commonly performed to determine the optimal length for a specific target and E3 ligase pair. For instance, research on various PROTACs has demonstrated that a specific atom chain length can be optimal for maximizing degradation efficacy. scribd.com

Table 1: Impact of Linker Length on Degrader Efficacy (Hypothetical Data for an IAP-based Degrader)

Linker CompositionLinker Length (atoms)Target Protein Degradation (DC50, nM)
PEG8500
PEG12150
PEG1650
PEG20200
Alkyl Chain10800
Alkyl Chain14300
Alkyl Chain18100

The chemical makeup and rigidity of the linker influence the physicochemical properties of the conjugate, such as solubility and cell permeability, as well as the stability of the ternary complex.

Composition: Linkers are typically composed of flexible chains like PEG or alkyl groups to provide the necessary conformational freedom for ternary complex formation. Hydrophilic linkers, such as those containing PEG units, can improve the solubility of the conjugate.

Rigidity: Introducing rigid elements, such as aromatic rings or cyclic structures, into the linker can reduce its conformational flexibility. This can be advantageous in pre-organizing the molecule into a bioactive conformation, potentially leading to improved potency. However, excessive rigidity can also hinder the formation of a stable ternary complex. The choice between a flexible and a rigid linker is often determined empirically for each specific degrader system.

The point at which the linker is attached to the E3 ligase ligand, known as the exit vector, is a critical determinant of the degrader's activity. An appropriate exit vector should:

Be directed towards a solvent-exposed region of the ligand when bound to the E3 ligase, minimizing disruption of key binding interactions.

Position the linker in a way that facilitates the formation of a productive ternary complex.

The identification of suitable exit vectors is often guided by co-crystal structures of the ligand bound to its E3 ligase. Different attachment points on the IAP ligand can lead to significant variations in the degradation efficiency of the resulting SNIPER. For instance, derivatization of the IAP-ligand module at different positions has been shown to yield SNIPERs with superior protein-knockdown activity. nih.gov

Conjugation Chemistry for E3 Ligase Ligand-Linker Assembly

The final step in the synthesis of an E3 ligase ligand-linker conjugate is the covalent attachment of the linker to the E3 ligase ligand. The choice of conjugation chemistry depends on the functional groups present on both the ligand and the linker.

Amide bond formation is one of the most common and robust methods for conjugating linkers to E3 ligase ligands. This typically involves the reaction of a carboxylic acid on one component with an amine on the other.

Reaction: A common approach is to activate the carboxylic acid group on the linker using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated ester then reacts with an amine-functionalized E3 ligase ligand to form a stable amide bond.

This method is widely used due to its efficiency, reliability, and the stability of the resulting amide bond under physiological conditions. The synthesis of SNIPERs has been reported to utilize such standard peptide coupling chemistries to connect the IAP ligand to the linker.

Click Chemistry Approaches (e.g., CuAAC, SPAAC)

Pomalidomide (B1683931) 4'-PEG3-azide is specifically designed as a "clickable" fragment, making it exceptionally useful for the modular assembly of PROTACs. The terminal azide (B81097) (N₃) group is a key functional handle for engaging in highly efficient and specific bioorthogonal reactions known as click chemistry. This allows for the covalent joining of the E3 ligase ligand-linker portion to a second molecule, typically a protein-of-interest (POI) ligand that has been functionalized with an alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prevalent click chemistry reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). jenabioscience.comnih.gov This reaction forms a stable 1,2,3-triazole ring, which serves as a robust and metabolically stable connection within the final PROTAC molecule. jenabioscience.com In a typical CuAAC reaction involving Pomalidomide 4'-PEG3-azide, the azide-functionalized conjugate is reacted with an alkyne-bearing POI ligand in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.govbroadpharm.comnih.gov A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog, is frequently included to protect the catalyst from oxidation and improve reaction efficiency. nih.gov

A representative CuAAC reaction is detailed in the synthesis of a JQ1-pomalidomide conjugate, where an alkyne-functionalized pomalidomide derivative (a similar E3 ligase-linker conjugate) is reacted with an azide-containing JQ1 ligand. rsc.orgmedchemexpress.com The reaction proceeds smoothly to yield the final PROTAC, demonstrating the utility of the azide handle for efficient conjugation. rsc.orgmedchemexpress.com

Reaction Component Typical Role/Reagent Purpose
Azide Component Pomalidomide 4'-PEG3-azideProvides the E3 ligase ligand and linker with a reactive azide handle.
Alkyne Component Alkyne-functionalized POI LigandProvides the target-binding moiety with a complementary alkyne handle.
Catalyst Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate)Catalyzes the [3+2] cycloaddition between the azide and alkyne.
Ligand TBTA or THPTAStabilizes the Cu(I) catalyst and accelerates the reaction.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), or aqueous buffersProvides a suitable medium for the reaction to proceed.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly advantageous for syntheses involving sensitive biological molecules or for cellular applications. medchemexpress.com In SPAAC, the terminal alkyne is replaced with a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.com The high ring strain of the cycloalkyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst. Pomalidomide 4'-PEG3-azide is fully compatible with this approach and can be readily conjugated to POI ligands functionalized with strained alkynes. medchemexpress.com

Purification and Characterization of E3 Ligase Ligand-Linker Conjugates

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and stability of the E3 ligase ligand-linker conjugate before its use in subsequent reactions.

Purification: The primary method for purifying pomalidomide-PEG conjugates is high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). sigmaaldrich.com This technique separates the desired product from unreacted starting materials, reagents, and any side products based on differences in polarity. sigmaaldrich.com In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. The successful separation yields the conjugate at a high purity level, often exceeding 95%. researchgate.net Flash column chromatography over silica (B1680970) gel is also a common technique used for purification, especially for removing non-polar impurities.

Characterization: The structural identity and purity of the purified Pomalidomide 4'-PEG3-azide are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra provide detailed information about the arrangement of atoms by showing characteristic chemical shifts and coupling patterns for the protons and carbons in the pomalidomide, PEG linker, and the regions confirming the successful attachment of the linker and the presence of the azide functional group. For a PEG-azide conjugate, a characteristic signal for the carbon adjacent to the azide group is expected around 50 ppm in the ¹³C NMR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the conjugate, confirming its elemental composition. The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical value.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound. The sample is run on a calibrated system, and purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Technique Purpose Typical Data Obtained
¹H and ¹³C NMR Structural ElucidationChemical shifts (ppm), coupling constants (Hz), and signal integrations confirming the molecular structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationPrecise mass-to-charge (m/z) ratio corresponding to the molecular formula.
HPLC Purity AssessmentChromatogram showing a single major peak with purity typically ≥95%.

The collective data from these purification and characterization methods provide a comprehensive profile of the E3 ligase ligand-linker conjugate, ensuring its quality and suitability for the synthesis of well-defined and effective PROTAC degraders.

Molecular and Cellular Mechanisms Mediated by E3 Ligase Ligand Linker Conjugates

E3 Ligase Recruitment by the Conjugate Moiety

The initial and pivotal step in the mechanism of action for a PROTAC is the recruitment of an E3 ubiquitin ligase. This interaction is mediated by the E3 ligase ligand portion of the molecule, which in the case of PROTACs built from "E3 ligase Ligand-Linker Conjugate 36," is a VHL ligand.

The human genome encodes over 600 E3 ubiquitin ligases, offering a vast repertoire for potential recruitment by PROTACs. However, a select few have been predominantly utilized in TPD due to the availability of well-characterized, high-affinity small molecule ligands. The most commonly hijacked E3 ligases in PROTAC design include:

Cereblon (CRBN): A substrate receptor of the CUL4A E3 ligase complex, CRBN is widely targeted using ligands derived from immunomodulatory drugs such as thalidomide (B1683933) and lenalidomide.

von Hippel-Lindau (VHL): As the substrate recognition subunit of the CUL2 E3 ligase complex, VHL is another popular choice for PROTACs, with potent ligands developed from the natural substrate hypoxia-inducible factor 1α (HIF-1α). "this compound" falls into this category of VHL-recruiting moieties. aacrjournals.org

Mouse double minute 2 homolog (MDM2): This E3 ligase is a key negative regulator of the p53 tumor suppressor. Ligands like nutlin derivatives have been incorporated into PROTACs to recruit MDM2.

Inhibitor of Apoptosis Proteins (IAPs): cIAP1, a member of the IAP family, has also been successfully targeted by PROTACs using ligands based on IAP antagonists.

Kelch-like ECH-associated protein 1 (KEAP1): As a substrate adapter for a CUL3-based E3 ligase, KEAP1 is an emerging target for PROTACs, particularly for modulating the NRF2 antioxidant response pathway.

The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, substrate scope, and tissue specificity, making the development of new E3 ligase ligands an active area of research.

While specific binding affinity data for "this compound" to VHL is not publicly available, the development of potent VHL-based PROTACs for BRM/SMARCA2 degradation implies that this ligand possesses sufficient affinity to effectively engage the VHL complex. acs.orgnih.gov It is noteworthy that the binding affinity of the E3 ligase ligand does not always need to be exceptionally high. Studies have shown that even weak-affinity VHL ligands can be incorporated into highly potent PROTACs, as the stability of the ternary complex is also influenced by cooperative interactions between all three components (E3 ligase, PROTAC, and target protein). mdpi.com

Specificity is equally crucial. The VHL ligand component of the PROTAC should ideally not engage other E3 ligases to avoid off-target degradation events. The ligands used in VHL-recruiting PROTACs are generally highly specific for VHL, derived from its natural substrate HIF-1α, which minimizes the risk of promiscuous E3 ligase recruitment. nih.govnih.gov

ParameterDescriptionSignificance for "this compound"-based PROTACs
E3 Ligase Target von Hippel-Lindau (VHL)The conjugate is designed to specifically recruit the VHL E3 ubiquitin ligase complex. aacrjournals.org
Binding Affinity (Kd) The dissociation constant, a measure of the strength of the binding between the ligand and the E3 ligase.While the exact Kd is not published, its use in potent degraders suggests an effective binding affinity for VHL. acs.orgnih.gov
Specificity The degree to which the ligand binds to its intended E3 ligase over others.High specificity for VHL is expected, reducing the likelihood of off-target protein degradation. nih.govnih.gov

Ternary Complex Formation Dynamics

The hallmark of PROTAC action is the formation of a ternary complex, consisting of the target protein (e.g., BRM/SMARCA2), the PROTAC molecule, and the recruited E3 ligase (VHL). The dynamics of this complex—its stability and the kinetics of its formation and dissociation—are paramount to the efficiency of target degradation.

The stability of the ternary complex is a key factor influencing the rate and extent of target protein degradation. A more stable and long-lived complex provides a greater opportunity for the E3 ligase to ubiquitinate the target protein. The stability of the ternary complex is not simply the sum of the binary binding affinities of the PROTAC for the target protein and the E3 ligase. Instead, it is often influenced by "cooperativity," where the binding of one protein partner enhances the PROTAC's affinity for the other. nih.govacs.org

The kinetics of the ternary complex, including the rates of association (kon) and dissociation (koff), are also critical. A slow dissociation rate (low koff), leading to a longer half-life of the complex, has been shown to correlate with a faster rate of intracellular target degradation. nih.govnih.gov For PROTACs incorporating "this compound" to degrade BRM/SMARCA2, the formation of a productive and stable ternary complex with VHL is essential for their activity. researchgate.net The linker component of the PROTAC plays a crucial role in enabling favorable protein-protein interactions within the ternary complex, thereby enhancing its stability. acs.org

Several biophysical techniques are employed to characterize the formation and dynamics of the ternary complex in vitro. These methods provide quantitative data on binding affinities, kinetics, and cooperativity, which are invaluable for the rational design and optimization of PROTACs.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics of molecular interactions in real-time. In the context of PROTACs, SPR can be used to determine the association and dissociation rates of the binary interactions (PROTAC-VHL and PROTAC-target) as well as the ternary complex formation. nih.govacs.orgnih.govcharnwooddiscovery.com An SPR-based assay can directly quantify the stability and half-life of the VHL-PROTAC-target protein complex. nih.govnih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust, high-throughput assay for studying molecular proximity. It can be used to measure the binding affinity of the E3 ligase ligand to its target and to quantify the formation of the ternary complex in solution. nih.govacs.org TR-FRET assays have been developed specifically for assessing VHL ligand binding and can be adapted to study ternary complex formation. nih.govacs.orgaurorabiolabs.com

Fluorescence Polarization (FP): FP is another solution-based technique used to measure binding affinities. By using a fluorescently labeled ligand, the binding to a larger protein can be monitored by the change in the polarization of the emitted light. FP assays are commonly used to determine the binary binding affinity of VHL ligands. nih.gov

These techniques have been instrumental in elucidating the structure-activity relationships of VHL-based PROTACs and have guided the design of potent and selective degraders. dundee.ac.uknih.gov

TechniqueMeasured ParametersRelevance to "this compound"-based PROTACs
Surface Plasmon Resonance (SPR) Kon, Koff, Kd, Ternary Complex Half-life, CooperativityAllows for detailed kinetic analysis of the VHL-PROTAC-BRM/SMARCA2 ternary complex, providing insights into its stability. nih.govacs.orgnih.govcharnwooddiscovery.com
Time-Resolved FRET (TR-FRET) Binding Affinity (Kd or IC50), Ternary Complex FormationA high-throughput method to quantify the formation of the ternary complex in solution. nih.govacs.orgaurorabiolabs.com
Fluorescence Polarization (FP) Binding Affinity (Kd or IC50)Useful for determining the binary binding affinity of the VHL ligand moiety to the VHL protein. nih.gov

Ubiquitination Pathway Modulation

Once a stable ternary complex is formed, the recruited E3 ligase (VHL) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein (BRM/SMARCA2). This process, known as ubiquitination, marks the target protein for degradation by the 26S proteasome.

The PROTAC acts as a catalyst in this process, as a single PROTAC molecule can induce the ubiquitination and subsequent degradation of multiple target protein molecules. The efficiency of this catalytic cycle is dependent on the successful formation and dissociation of the ternary complex, allowing the PROTAC to engage new target and E3 ligase molecules.

In vitro ubiquitination assays can be used to directly demonstrate that a PROTAC can induce the ubiquitination of its target protein in a manner that is dependent on the presence of the E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase (VHL). researchgate.net2bscientific.com For a PROTAC containing "this compound," its primary function is to induce the VHL-mediated polyubiquitination of BRM/SMARCA2, leading to its proteasomal degradation and a reduction in its cellular levels. This targeted degradation ultimately results in the desired therapeutic effect, such as the inhibition of proliferation in BRG1-mutant cancer cells that are dependent on BRM. aacrjournals.orgacs.orgnih.gov

E3 Ligase-Mediated Target Protein Ubiquitination Assays (In Vitro and Cellular)

The efficacy of SNIPERs constructed using IAP-recruiting conjugates is validated through in vitro and cellular ubiquitination assays. These assays directly assess the ability of the SNIPER to induce the transfer of ubiquitin to the target protein.

In Vitro Ubiquitination Assays: These cell-free assays are crucial for confirming the direct biochemical activity of the SNIPER in promoting ubiquitination. A typical in vitro ubiquitination assay includes the purified target protein, the E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (like UbcH5a), the specific IAP E3 ligase (e.g., cIAP1 or XIAP), and ubiquitin. researchgate.net The reaction is initiated by the addition of the SNIPER molecule. The ubiquitination of the target protein is then detected, often by immunoblotting, which reveals a characteristic laddering pattern of higher molecular weight bands corresponding to the addition of ubiquitin moieties. researchgate.net For instance, studies on various SNIPERs have demonstrated their ability to induce the ubiquitination of their target proteins in such reconstituted systems. researchgate.net

Cellular Ubiquitination Assays: To confirm that the SNIPER is active within a biological context, cellular assays are performed. In these experiments, cells are treated with the SNIPER, and the target protein is subsequently immunoprecipitated from the cell lysate. The immunoprecipitated protein is then analyzed by western blot using an anti-ubiquitin antibody. An increase in the ubiquitination signal for the target protein in SNIPER-treated cells compared to control cells indicates successful engagement of the cellular ubiquitination machinery. The requirement of the proteasome for the degradation of the ubiquitinated protein can be confirmed by co-treating the cells with a proteasome inhibitor, which should lead to an accumulation of the polyubiquitinated target protein.

Assay Type Purpose Key Components Expected Outcome for an Active SNIPER
In Vitro Ubiquitination To demonstrate direct, SNIPER-mediated ubiquitination of the target protein.Purified Target Protein, E1, E2, IAP E3 Ligase, Ubiquitin, SNIPER.Appearance of higher molecular weight, ubiquitinated forms of the target protein on a western blot.
Cellular Ubiquitination To verify that the SNIPER can induce ubiquitination of the target protein in a cellular environment.Cultured cells, SNIPER, (optional) proteasome inhibitor.Increased ubiquitin signal on the immunoprecipitated target protein.

Influence of Conjugate Structure on Ubiquitin Chain Formation

The structure of the E3 ligase ligand-linker conjugate, and by extension the final SNIPER molecule, plays a critical role in the efficiency and nature of the ubiquitin chains formed on the target protein. The length and composition of the linker can influence the geometry of the ternary complex (Target Protein-SNIPER-E3 Ligase), which in turn can affect which lysine residues on the target protein are accessible for ubiquitination. escholarship.org

The type of ubiquitin linkage is a key determinant of the cellular outcome. Polyubiquitin (B1169507) chains linked through lysine 48 (K48) are the canonical signal for proteasomal degradation. johnshopkins.edunih.gov However, other linkage types, including K11 and K29, as well as branched chains, can also serve as effective degradation signals. researchgate.net While specific studies on ubiquitin chain topology induced by SNIPERs are emerging, it is understood that the recruited IAP E3 ligases, which are RING domain ligases, cooperate with E2 enzymes to catalyze the formation of these chains. nih.gov The specific E2 enzyme utilized and the spatial arrangement of the substrate and the E2, as dictated by the SNIPER, can influence the type of ubiquitin linkage. For example, some SNIPERs have been shown to induce robust polyubiquitination of their targets, leading to efficient degradation, which strongly implies the formation of degradation-competent ubiquitin chains like K48-linked chains. nih.gov

Proteasomal Degradation Induction

The ultimate goal of a SNIPER molecule is to induce the degradation of its target protein via the proteasome. medchemexpress.comfrontiersin.org This process is a direct consequence of the successful ubiquitination of the target protein.

Mechanistic Link between Ubiquitination and 26S Proteasome Recognition

The polyubiquitin chains attached to the target protein act as a recognition signal for the 26S proteasome, the cellular machinery responsible for degrading most intracellular proteins. escholarship.orgnih.gov The 19S regulatory particle of the proteasome contains ubiquitin receptors that recognize and bind to these polyubiquitin chains. nih.govresearchgate.net This binding event initiates the degradation process.

For a protein to be efficiently degraded, it typically needs to be marked with a polyubiquitin chain of at least four ubiquitin units. escholarship.org Once the ubiquitinated substrate is bound to the proteasome, it is deubiquitinated, unfolded, and translocated into the 20S core particle, where it is cleaved into small peptides. nih.govresearchgate.net The involvement of the proteasome in SNIPER-mediated protein degradation is routinely confirmed experimentally by demonstrating that co-treatment with proteasome inhibitors, such as MG132 or bortezomib (B1684674), rescues the degradation of the target protein. This confirms that the observed protein loss is dependent on the activity of the 26S proteasome.

Catalytic Nature of PROTAC Action Facilitated by the Conjugate

A key feature of PROTACs, including SNIPERs, is their catalytic mode of action. lifesensors.com Unlike traditional enzyme inhibitors that require a 1:1 stoichiometric binding to their target, a single SNIPER molecule can induce the degradation of multiple target protein molecules. lifesensors.com

The catalytic cycle can be described as follows:

The SNIPER molecule simultaneously binds to the target protein and an IAP E3 ligase, forming a ternary complex.

Within this complex, the E3 ligase ubiquitinates the target protein.

Once the target protein is sufficiently polyubiquitinated, it is recognized by the 26S proteasome.

The SNIPER molecule then dissociates from the complex and is free to bind to another target protein and E3 ligase, initiating a new round of degradation. lifesensors.com

Preclinical Research Applications and Functional Evaluation of Conjugate Derived Protacs

Target Protein Degradation Assessment in Cellular Models

The primary function of a PROTAC is to induce the degradation of a specific target protein. A variety of in vitro cellular assays are employed to confirm and quantify this activity.

Western Blot Analysis of Target Protein Levels

Western blot is a fundamental technique used to detect and quantify the levels of a specific protein in a cell lysate. In the evaluation of PROTACs derived from E3 ligase Ligand-Linker Conjugate 36, such as PROTAC BRM/BRG1 degrader-1, this method provides direct evidence of target protein degradation.

Researchers have utilized Western blot analysis to demonstrate the potent and selective degradation of the BRM (SMARCA2) protein by PROTACs synthesized with this compound. nih.gov For instance, studies have shown that treatment of cancer cell lines with these PROTACs leads to a significant reduction in BRM protein levels in a concentration-dependent manner. Furthermore, these analyses have revealed a high degree of selectivity, with minimal impact on the closely related paralog protein BRG1 (SMARCA4). nih.gov This selectivity is a critical attribute for therapeutic applications, as it can minimize off-target effects.

Cell LinePROTAC ConcentrationBRM Protein LevelBRG1 Protein Level
SW157310 nMSignificantly ReducedNo Significant Change
SW1573100 nMMarkedly ReducedNo Significant Change
Calu650 nMPotently DegradedMinimal Effect
H194450 nMPotently DegradedNot Applicable (BRG1-mutant)

Quantitative Proteomics for Global Degradation Profiling

To gain a broader understanding of a PROTAC's specificity, quantitative proteomics is employed. This powerful technique allows for the unbiased and simultaneous measurement of thousands of proteins in a cell, providing a global profile of protein abundance changes upon PROTAC treatment. This approach is crucial for identifying any unintended off-target degradation events. nih.govnih.govnih.govthermofisher.com

While specific global quantitative proteomics data for PROTACs derived solely from this compound are not extensively detailed in the public domain, the general methodology involves treating cells with the PROTAC and a vehicle control. Subsequently, the proteomes of these cells are analyzed by mass spectrometry. The resulting data reveals which proteins are significantly downregulated, thus identifying both the intended target and any potential off-target liabilities. For PROTACs like BRM/BRG1 degrader-1, such studies would be instrumental in confirming its high selectivity for BRM across the entire proteome.

Live-Cell Imaging and Reporter Assays for Degradation Kinetics

Understanding the dynamics of protein degradation is essential for optimizing PROTAC design. Live-cell imaging and reporter assays provide real-time insights into the kinetics of target protein depletion. ethz.chresearchgate.netnih.govnih.gov These methods allow researchers to monitor the degradation process as it happens within living cells.

Cellular Context and Specificity Studies

The efficacy and specificity of a PROTAC can be highly dependent on the cellular environment. Therefore, it is crucial to evaluate its performance across different cell lines and to rigorously assess its off-target effects.

Cell Line Specificity of Degradation

The expression levels of the target protein and the specific E3 ligase being recruited can vary significantly between different cell types. This can lead to variations in PROTAC efficacy across different cell lines.

Studies involving PROTACs derived from this compound have demonstrated this cell line-dependent activity. For example, PROTAC BRM/BRG1 degrader-1 was shown to selectively impair the proliferation of the H1944 non-small-cell lung carcinoma (NSCLC) cell line, which is deficient in BRG1 and therefore highly dependent on BRM for survival. nih.gov In contrast, its effect on the wild-type Calu6 cell line was less pronounced. This highlights the importance of matching the PROTAC's target to the specific genetic vulnerabilities of the cancer cells.

Cell LineGenetic BackgroundPROTAC Effect on Proliferation
H1944BRG1-mutantSignificant Impairment
Calu6Wild-typeModerate Effect
HCC2302BRG1-mutantAntitumor Efficacy in Xenograft Model

Off-Target Degradation Assessment

A critical aspect of preclinical PROTAC evaluation is the assessment of off-target effects, which refers to the unintended degradation of proteins other than the intended target. nih.govnih.gov High specificity is a key advantage of the PROTAC technology, and rigorous testing is required to ensure this.

For PROTACs derived from this compound, such as the BRM degrader, the primary off-target concern is the closely related BRG1 protein. As mentioned, Western blot analyses have shown a high degree of selectivity for BRM over BRG1, with a 10- to 100-fold degradation selectivity observed. nih.gov More comprehensive off-target analysis using quantitative proteomics would be necessary to confirm this selectivity on a proteome-wide scale and to identify any other potential off-target liabilities. The rational design of PROTACs, including the choice of the E3 ligase ligand, linker, and target-binding moiety, plays a crucial role in minimizing off-target degradation. nih.govnih.gov

Investigation of Target Protein Functions Following Degradation

The degradation of a target protein via a PROTAC allows for a comprehensive understanding of its functions, as it eliminates both the enzymatic and non-enzymatic (e.g., scaffolding) roles of the protein. nih.gov This approach offers a distinct advantage over traditional small-molecule inhibitors that typically only block a protein's active site. youtube.com

The degradation of key oncogenic drivers by conjugate-derived PROTACs leads to significant downstream effects on critical cellular signaling pathways.

ALK Degradation: PROTACs targeting the EML4-ALK fusion protein, a driver in certain non-small cell lung cancers, have been shown to induce its degradation in a Cereblon-dependent manner. nih.govnih.gov For instance, the ALK degrader B3, which is composed of the ALK inhibitor ceritinib (B560025) linked to a pomalidomide-based CRBN ligand, leads to a significant downregulation of phosphorylated STAT3 (p-STAT3), a key downstream signaling molecule in the ALK pathway. nih.gov This demonstrates the effective shutdown of the oncogenic signaling cascade upon ALK degradation.

BET Protein Degradation: The BET family of proteins, particularly BRD4, are critical transcriptional coactivators that regulate the expression of key oncogenes. nih.gov PROTACs such as ARV-825 and dBET1, which are synthesized by conjugating the BET inhibitor JQ1 with a thalidomide (B1683933) derivative, trigger the degradation of BRD2, BRD3, and BRD4. explorationpub.commdpi.com This degradation leads to the profound suppression of the master oncogene c-MYC, a primary target of BET proteins. researchgate.net In osteosarcoma cells, the BET degrader BETd-260 not only inhibits c-Myc but also modulates the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic members Mcl-1 and Bcl-xL and the upregulation of the pro-apoptotic member Noxa. researchgate.net

Target ProteinConjugate-Derived PROTACDownstream Cellular Pathway Impact
EML4-ALKB3Downregulation of p-STAT3 signaling nih.gov
BET Proteins (BRD2/3/4)ARV-825, dBET1Suppression of c-MYC expression researchgate.net
BET Proteins (BRD2/3/4)BETd-260Inhibition of c-Myc, downregulation of Mcl-1 and Bcl-xL, upregulation of Noxa researchgate.net

The functional impact of protein degradation on cellular pathways translates to potent anti-cancer effects in various disease models.

ALK-Positive Cancers: In non-small-cell lung cancer and anaplastic large cell lymphoma models, ALK-targeting PROTACs effectively inhibit cell proliferation. nih.gov For example, the PROTAC molecule B3 demonstrated significant tumor growth inhibition in H3122 xenograft mouse models. nih.gov Similarly, another ALK PROTAC, TD-004, which utilizes a VHL ligand, also reduced tumor growth in H3122 xenografts, highlighting the general applicability of the degradation strategy. researchgate.net These PROTACs have also shown efficacy against ALK mutants that are resistant to traditional inhibitors. nih.gov

BET-Dependent Cancers: PROTACs targeting BET proteins have shown remarkable efficacy in models of solid and hematological malignancies. In castration-resistant prostate cancer (CRPC) models, the VHL-based BET degrader ARV-771 leads to tumor regression, even in models resistant to standard-of-care therapies like enzalutamide. pnas.orgresearchgate.net In osteosarcoma, the cereblon-based BET degrader BETd-260 potently suppresses cell viability and induces massive apoptosis in vitro. researchgate.net In vivo, BETd-260 profoundly inhibited the growth of both cell-derived and patient-derived osteosarcoma xenografts in mice. researchgate.net The first BET-targeting PROTACs, dBET1 and ARV-825, also resulted in significant tumor size reduction in animal models of acute myeloid leukemia and Burkitt's lymphoma, respectively. researchgate.netpnas.org

Disease ModelTarget ProteinConjugate-Derived PROTACObserved Phenotypic Effect
Non-Small Cell Lung Cancer (H3122 Xenograft)EML4-ALKB3Inhibition of tumor growth nih.gov
Castration-Resistant Prostate Cancer (Xenograft)BET ProteinsARV-771Tumor regression pnas.orgresearchgate.net
Osteosarcoma (Cell-derived & Patient-derived Xenografts)BET ProteinsBETd-260Profound inhibition of tumor growth, induction of apoptosis researchgate.net
Acute Myeloid Leukemia (Xenograft)BET ProteinsdBET1Significant reduction in tumor size researchgate.net

Resistance Mechanisms to Conjugate-Mediated Degradation

Despite the promise of targeted protein degradation, resistance can emerge through various mechanisms, often involving alterations in the components of the ubiquitin-proteasome system. aacrjournals.orgacs.org

Alterations in E3 Ligase Complex: The most common mechanism of acquired resistance to PROTACs involves genetic changes to the E3 ligase complex that the PROTAC hijacks. aacrjournals.orgnih.gov For PROTACs that rely on thalidomide-based conjugates to recruit Cereblon, resistance is frequently caused by the loss of CRBN gene expression, often due to chromosomal deletion. aacrjournals.org Cancer cells made resistant to the CRBN-based BET PROTAC ARV-825 showed significant downregulation of CRBN mRNA and protein. aacrjournals.org Similarly, resistance to VHL-based PROTACs can arise from mutations or loss of VHL or other core components of its E3 ligase complex, such as CUL2. aacrjournals.orgnih.gov

Target Protein Mutations: While less common for PROTACs compared to traditional inhibitors, mutations in the target protein can also confer resistance. nih.gov For ALK-targeting PROTACs that use existing kinase inhibitors as the warhead, mutations in the ALK kinase domain that prevent the warhead from binding can render the degrader ineffective. nih.govoaepublish.com However, some ALK PROTACs have been specifically designed to overcome resistance mutations like L1196M and G1202R that affect first- and second-generation inhibitors. nih.govacs.org

Drug Efflux Pumps: Upregulation of multidrug resistance proteins, such as the ABCB1 transporter, has been identified as another potential mechanism of resistance to BET PROTACs in multiple myeloma cells. researchgate.net

Resistance MechanismPROTAC TypeDescription
E3 Ligase Component AlterationCRBN-based (e.g., ARV-825)Loss of Cereblon (CRBN) gene expression or protein function prevents PROTAC from engaging the degradation machinery. aacrjournals.org
E3 Ligase Component AlterationVHL-based (e.g., ARV-771)Mutations or loss of VHL or other complex components (e.g., CUL2) compromises the E3 ligase complex. aacrjournals.orgnih.gov
Target Protein MutationALK-targetingMutations in the ALK kinase domain (e.g., L1196M, G1202R) can prevent the PROTAC's warhead from binding to the target protein. nih.govoaepublish.com
Increased Drug EffluxBET-targetingUpregulation of ABCB1 transporter pumps the PROTAC out of the cell, reducing its intracellular concentration. researchgate.net

Future Perspectives and Emerging Concepts in E3 Ligase Ligand Linker Conjugate Research

Development of Conditional and Spatially Controlled Degraders

A significant frontier in the development of protein degraders is gaining precise control over their activity in a spatial and temporal manner. ewha.ac.krnih.gov This is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Conditional activation strategies are being explored to ensure that degraders are only active in specific tissues or under certain physiological conditions. ewha.ac.krnih.gov

One promising approach is the design of photo-inducible degraders . These molecules incorporate photoswitchable linkers, such as those containing an arylazopyrazole moiety, that can be toggled between active and inactive states using light of specific wavelengths. imperial.ac.uk This would allow for precise spatiotemporal control of protein degradation in research settings and potentially for localized therapeutic applications. imperial.ac.uk For a conjugate like "E3 ligase Ligand-Linker Conjugate 36," this would involve synthesizing a derivative with a photo-responsive linker.

Another strategy involves the development of enzyme-activated degraders . These "pro-degraders" are designed to be inactive until they are unmasked by a specific enzyme that is overexpressed in the target tissue, for example, in a tumor microenvironment. This approach enhances the tissue specificity of the degrader, reducing the potential for systemic toxicity.

The concept of spatial PROTACs is also emerging, which are designed to be active only in specific cellular compartments. nih.govresearchgate.net This can be achieved by incorporating moieties that direct the degrader to a particular organelle, thereby restricting its protein degradation activity to that location.

Multi-Targeting and Selective Degradation Approaches

The versatility of the ligand-linker conjugate platform allows for the development of molecules that can simultaneously target multiple proteins for degradation. This is particularly relevant in complex diseases like cancer, where targeting multiple nodes in a signaling pathway can be more effective than inhibiting a single protein. For instance, degraders have been developed that can simultaneously degrade both CDK4 and CDK6, key regulators of the cell cycle. nih.gov

Conversely, achieving highly selective degradation is also a major goal. The design of the linker and the choice of the E3 ligase ligand can significantly influence the selectivity of the degrader. For example, amide-type SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers) have been developed to selectively degrade the target protein without affecting the IAP E3 ligases themselves, which was an issue with earlier ester-type SNIPERs. nih.gov This fine-tuning of selectivity is crucial for minimizing unintended biological consequences. The development of diverse IAP ligands, such as derivatives of Bestatin (B1682670), MV1, and LCL161, provides a toolkit for creating SNIPERs with different degradation profiles. medchemexpress.comtandfonline.com

The table below summarizes some of the proteins that have been targeted for degradation using IAP-based degraders (SNIPERs), illustrating the broad applicability of this approach.

Target ProteinDisease AreaReference
Androgen Receptor (AR)Prostate Cancer nih.govtandfonline.com
BCL-XLCancer nih.govtandfonline.com
BCR-ABLChronic Myeloid Leukemia nih.govtandfonline.com
Bromodomain-containing protein 4 (BRD4)Cancer nih.govtandfonline.com
Bruton's tyrosine kinase (BTK)B-cell malignancies nih.govtandfonline.com
Cellular Retinoic Acid Binding Protein II (CRABP-II)Cancer tandfonline.comnih.gov
Epidermal Growth Factor Receptor (EGFR)Cancer nih.govtandfonline.com
Estrogen Receptor (ER)Breast Cancer medchemexpress.comtandfonline.com

Integration with Other Degradation Modalities (e.g., LYTACs, AUTACs, ATTECs)

While PROTACs and SNIPERs primarily utilize the ubiquitin-proteasome system (UPS) for protein degradation, other cellular degradation pathways are now being harnessed. nih.gov This has led to the development of novel degradation modalities that can be conceptually integrated with E3 ligase ligand-based approaches to expand the scope of targetable proteins.

Lysosome-Targeting Chimeras (LYTACs) are designed to degrade extracellular and membrane-bound proteins by linking them to lysosomal targeting receptors. nih.govpharmasalmanac.com This technology complements the action of PROTACs, which are limited to intracellular targets. Future research may explore hybrid molecules that combine an E3 ligase ligand with a lysosomal targeting moiety to potentially modulate both intracellular and extracellular protein levels.

Autophagy-Targeting Chimeras (AUTACs) and Autophagosome Tethering Compounds (ATTECs) utilize the autophagy pathway to degrade not only proteins but also larger cellular components like protein aggregates and damaged organelles. pharmasalmanac.comresearchgate.net AUTACs consist of a target-binding ligand and an autophagy-targeting tag. researchgate.net The integration of IAP-based degradation with autophagy-based approaches could offer a powerful strategy for clearing aberrant protein aggregates in neurodegenerative diseases.

These emerging modalities significantly broaden the landscape of targeted protein degradation, moving beyond the proteasome to include other fundamental cellular clearance mechanisms.

Advanced Computational Tools and Artificial Intelligence in Conjugate Design

The design of effective E3 ligase ligand-linker conjugates is a complex multiparameter optimization problem. The linker, in particular, plays a critical role in facilitating the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase. immunocure.us Advanced computational tools and artificial intelligence (AI) are becoming indispensable for the rational design of these molecules. immunocure.usdundee.ac.uk

Molecular dynamics simulations and free energy perturbation studies are being used to model the ternary complex and predict the binding affinity and stability conferred by different linkers. immunocure.us These computational approaches can help to optimize linker length, composition, and attachment points, thereby accelerating the design-build-test cycle. immunocure.usresearchgate.net

Generative AI tools are being employed to explore the vast chemical space for novel linkers and ligands. immunocure.us Machine learning models can be trained on existing data to predict the degradation efficiency of new conjugate designs. immunocure.us These in silico methods can significantly reduce the experimental effort required to identify potent and selective degraders. Companies are now offering platforms that leverage AI to design various types of PROTACs, including IAP-based SNIPERs. immunocure.us

Challenges and Opportunities for Future Research in E3 Ligase Ligand-Linker Conjugate Technology

Despite the significant progress in the field of targeted protein degradation, several challenges remain, which also represent exciting opportunities for future research.

One of the major challenges is overcoming drug resistance . nih.gov Tumor cells can develop resistance to degraders by downregulating the expression of the recruited E3 ligase or through mutations in the target protein. A key opportunity lies in the exploration of the more than 600 E3 ligases in the human genome to expand the repertoire of E3 ligase ligands. drugdiscoverytrends.com This would provide alternative avenues for degradation when resistance to one E3 ligase emerges. For IAP-based degraders, a unique feature is that they can also induce the degradation of the IAP proteins themselves, which could be therapeutically beneficial in cancers where IAPs are overexpressed. nih.gov

The physicochemical properties of many current degraders, such as high molecular weight and poor cell permeability, present another hurdle, particularly for oral drug development. drugdiscoverytrends.comcontractpharma.com There is a significant opportunity to develop novel linkers and ligands that lead to more "drug-like" molecules.

Furthermore, a deeper understanding of the biology of ternary complex formation is needed to improve the rational design of degraders. The so-called "hook effect," where high concentrations of a degrader can inhibit its own activity by favoring the formation of binary complexes over the productive ternary complex, is a phenomenon that requires careful consideration in dosing. drugdiscoverytrends.com

Q & A

Q. How do researchers investigate the role of E3 ligase scaffolding proteins in PROTAC-mediated degradation?

  • Methodological Answer :
  • CRISPR Knockout Models : Generate cell lines lacking E3-associated adaptors (e.g., Elongin B/C for VHL) to assess their necessity .
  • Cross-Linking Mass Spectrometry : Identify ternary complex interfaces using homo-bifunctional crosslinkers (e.g., DSS) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the conjugate and E3 ligase complex to quantify scaffold contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.